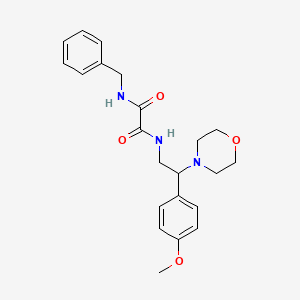
N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It contains several functional groups including a benzyl group, a methoxyphenyl group, a morpholinoethyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and methoxyphenyl groups are aromatic, the morpholinoethyl group contains a nitrogen atom, and the oxalamide group contains a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzyl and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions, the morpholinoethyl group might participate in nucleophilic substitution reactions, and the oxalamide group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Photoinitiators for UV-curable Coatings
Copolymers containing morpholine and benzyl moieties have been explored for their utility as photoinitiators in ultraviolet-curable coatings. These compounds, structurally characterized and tested in acrylic mixtures under UV irradiation, demonstrated synergistic effects of activity compared to their low-molecular-weight models, although they showed lower efficiency against homopolymer mixtures. This research contributes to the development of advanced materials for coatings with specific curing properties under UV light (Angiolini et al., 1997).
Synthetic Routes to Heterocyclic Compounds
Research into synthetic routes for producing heterocyclic compounds has led to the development of methods involving chloralamides and benzamides, resulting in high-yield reactions. These compounds, including 3-aryl-1,2,4-triazoles, have been synthesized with potential applications in medicinal chemistry and materials science, showcasing the versatility of incorporating morpholine and benzyl groups into complex molecules (Guirado et al., 2016).
Complexation with Metal Ions
The study of morpholine derivatives in complexation with palladium(II) and mercury(II) highlights the potential of these compounds in coordination chemistry and catalysis. Specifically, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives have been synthesized and analyzed, providing insights into their structural and electronic properties, which are crucial for designing new catalysts and metal-organic frameworks (Singh et al., 2000).
Biodegradable Ionic Liquids
The synthesis and characterization of 4-benzyl-4-methylmorpholinium-based ionic liquids highlight their potential as biodegradable solvents with moderate to low toxicity. These findings are significant for the development of environmentally friendly solvents and materials, particularly in applications requiring specific physicochemical properties and biodegradability (Pernak et al., 2011).
Eigenschaften
IUPAC Name |
N-benzyl-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-9-7-18(8-10-19)20(25-11-13-29-14-12-25)16-24-22(27)21(26)23-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIWHZZZWDFWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)

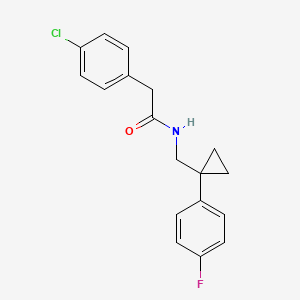
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)
![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)
![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)
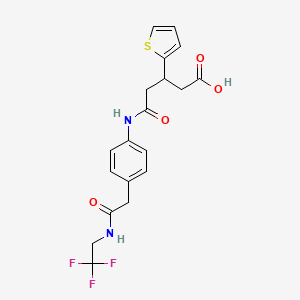
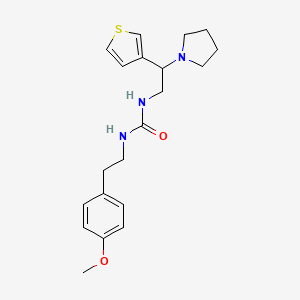
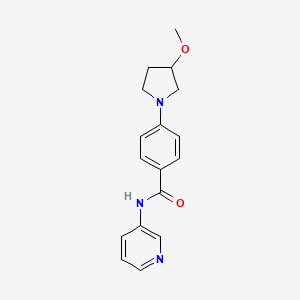
![2-[(Methoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B2838984.png)